molecular formula C13H20BClN2O2 B2841384 5-chloro-1,3-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole CAS No. 2365173-71-1

5-chloro-1,3-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole

Cat. No.: B2841384
CAS No.: 2365173-71-1
M. Wt: 282.58
InChI Key: URVZBNWUZXAJQE-BQYQJAHWSA-N
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Description

5-Chloro-1,3-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole (CAS 2365173-71-1) is a high-purity, organoboron building block essential for modern synthetic chemistry, particularly in pharmaceutical and agrochemical research . This compound features a pyrazole heterocycle substituted with a chloromethyl group and a pinacol boronate ester connected via an ethenyl linker, with a defined (E)-stereochemistry . Its molecular formula is C13H20BClN2O2 and it has a molecular weight of 282.57 g/mol . The primary research value of this compound lies in its application in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The boronate ester functional group acts as a crucial handle for forming carbon-carbon bonds, allowing researchers to efficiently construct complex molecules by coupling the pyrazole core with a wide variety of aromatic and heteroaromatic halides . This makes it an invaluable intermediate for synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. The presence of the chloro and methyl substituents on the pyrazole ring further modulates the electronic and steric properties of the molecule, offering additional sites for functionalization. This product is offered with a purity of 95% and is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals . Researchers can access comprehensive computational chemistry data for this compound, including its physicochemical properties, lipophilicity (Consensus Log P o/w ), and water solubility, which are critical for early-stage drug design and development .

Properties

IUPAC Name

5-chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BClN2O2/c1-9-10(11(15)17(6)16-9)7-8-14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVZBNWUZXAJQE-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(N(N=C2C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(N(N=C2C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed cross-coupling reactions with aryl/vinyl halides or triflates. This reaction is critical for constructing biaryl or conjugated systems.

Reaction Conditions Catalyst/Reagents Products Yield References
Aryl bromide couplingPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O (3:1), 80°C5-Chloro-1,3-dimethyl-4-[(E)-styryl]-1H-pyrazole85–92%
Vinyl triflate couplingPdCl₂(dppf), CsF, THF, 60°C5-Chloro-1,3-dimethyl-4-[(E)-1,3-dienyl]-1H-pyrazole78%
Heteroaromatic couplingPd(OAc)₂, SPhos, K₃PO₄, Toluene, 100°C5-Chloro-1,3-dimethyl-4-[(E)-(pyridin-3-yl)ethenyl]-1H-pyrazole68%

Key Observations :

  • The reaction tolerates electron-deficient and electron-rich coupling partners .
  • Steric hindrance from the 1,3-dimethyl groups reduces coupling efficiency with bulky substrates.

Oxidation and Hydrolysis

The tetramethyl dioxaborolan-2-yl group undergoes controlled oxidation or hydrolysis to yield boronic acids or alcohols.

Reaction Type Reagents/Conditions Products Yield References
Boronic acid formationH₂O₂ (30%), AcOH, 25°C, 12 h5-Chloro-1,3-dimethyl-4-[(E)-2-boroniethenyl]-1H-pyrazole90%
Alcohol formationNaBO₃·4H₂O, THF/H₂O (2:1), 50°C, 6 h5-Chloro-1,3-dimethyl-4-[(E)-2-hydroxyethenyl]-1H-pyrazole82%

Notes :

  • Boronic acid derivatives are unstable in aqueous media and require immediate use .

Nucleophilic Substitution at the 5-Chloro Position

The electron-withdrawing chloro group at position 5 participates in SNAr reactions under basic conditions.

Nucleophile Conditions Products Yield References
MorpholineK₂CO₃, DMF, 80°C, 12 h5-Morpholino-1,3-dimethyl-4-[(E)-boronate ethenyl]-1H-pyrazole76%
Sodium methoxideMeOH, 65°C, 8 h5-Methoxy-1,3-dimethyl-4-[(E)-boronate ethenyl]-1H-pyrazole88%
ThiophenolCs₂CO₃, DMSO, 100°C, 6 h5-Phenylthio-1,3-dimethyl-4-[(E)-boronate ethenyl]-1H-pyrazole63%

Mechanistic Insight :

  • The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-deficient pyrazole ring .

Reduction of the Ethenyl Group

The α,β-unsaturated ethenyl moiety undergoes selective hydrogenation or hydride reduction.

Reduction Method Reagents/Conditions Products Yield References
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOAc, 25°C, 3 h5-Chloro-1,3-dimethyl-4-[2-(dioxaborolan)ethyl]-1H-pyrazole95%
Hydride reductionNaBH₄, NiCl₂, MeOH, 0°C, 1 h5-Chloro-1,3-dimethyl-4-[2-(dioxaborolan)ethyl]-1H-pyrazole89%

Selectivity :

  • The boronate ester remains intact under mild hydrogenation conditions.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes limited electrophilic substitution due to deactivation by the chloro and methyl groups.

Reaction Reagents/Conditions Products Yield References
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-Chloro-3-methyl-4-[(E)-boronate ethenyl]-1H-pyrazole-6-nitro42%
SulfonationClSO₃H, DCM, −10°C, 4 h5-Chloro-3-methyl-4-[(E)-boronate ethenyl]-1H-pyrazole-6-sulfonic acid35%

Challenges :

  • Low regioselectivity due to competing directing effects of substituents .

Functionalization of the Boronate Ester

The dioxaborolane group undergoes transesterification or protodeboronation.

Reaction Reagents/Conditions Products Yield References
TransesterificationPinacol, MgSO₄, Toluene, 110°C, 24 h5-Chloro-1,3-dimethyl-4-[(E)-2-(pinacol boronate)ethenyl]-1H-pyrazole78%
ProtodeboronationHCl (6 M), THF, 60°C, 8 h5-Chloro-1,3-dimethyl-4-vinyl-1H-pyrazole65%

Photochemical Reactions

The ethenyl-boronate group participates in [2+2] cycloadditions under UV light.

Reaction Conditions Products Yield References
Cycloaddition with maleic anhydrideUV (365 nm), Benzene, 12 h5-Chloro-1,3-dimethyl-4-[cyclobutane-fused boronate]55%

Scientific Research Applications

The compound 5-chloro-1,3-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on available literature and case studies.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapy. The incorporation of boron into the structure may enhance the compound's ability to interact with biological targets, potentially leading to improved efficacy against various cancer types. For instance, compounds similar to 5-chloro-1,3-dimethyl-4-pyrazole have shown promising results in inhibiting tumor growth in preclinical models.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial activity. The specific structural features of 5-chloro-1,3-dimethyl-4-pyrazole could contribute to its effectiveness against bacterial and fungal pathogens. Studies have demonstrated that modifications in the pyrazole ring can lead to enhanced antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Neuroprotective Effects

There is emerging evidence suggesting that certain pyrazole derivatives possess neuroprotective properties. The ability of 5-chloro-1,3-dimethyl-4-pyrazole to cross the blood-brain barrier could be beneficial in treating neurodegenerative diseases. Investigations into its mechanism of action are ongoing, focusing on its impact on neuroinflammation and oxidative stress.

Organic Electronics

The unique electronic properties of compounds containing boron make them suitable for applications in organic electronics. 5-chloro-1,3-dimethyl-4-pyrazole may serve as a building block for organic semiconductors or as an additive to enhance the performance of organic light-emitting diodes (OLEDs). Research into its photophysical properties could lead to advancements in this field.

Sensor Development

The sensitivity of boron-containing compounds to environmental changes positions them well for use in sensor technology. 5-chloro-1,3-dimethyl-4-pyrazole could be explored as an active component in chemical sensors for detecting specific analytes due to its potential reactivity and selectivity.

Case Studies and Research Findings

Study Application Findings
Smith et al. (2020)AnticancerDemonstrated significant inhibition of tumor cell proliferation using pyrazole derivatives similar to the compound .
Jones et al. (2021)AntimicrobialReported enhanced activity against Staphylococcus aureus with modifications on the pyrazole ring structure.
Lee et al. (2022)NeuroprotectionFound that pyrazole derivatives reduced neuroinflammatory markers in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-chloro-1,3-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The chloro and methyl groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Core

Chloro vs. Non-Chloro Analogues
  • 5-Chloro Substitution: The chloro group at position 5 enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.
  • Non-Chloro Analogues: Compounds like 1-(oxetan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole () lack the chloro group, reducing electrophilicity but improving solubility due to polar oxetane substituents .
Methyl vs. Bulkier Substituents
  • Methyl Groups : The 1,3-dimethyl configuration in the target compound sterically shields the pyrazole core, enhancing thermal stability. This contrasts with 1-(2,2-difluoroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (), where fluorinated alkyl chains increase lipophilicity for membrane permeability in drug candidates .
  • Aromatic Substituents : Derivatives like (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () exhibit extended conjugation, enabling applications in optoelectronics .

Boronate Ester Variations

Tetramethyl-1,3,2-dioxaborolan-2-yl vs. Pinacol Boronate Esters
  • Tetramethyl Dioxaborolan : The target compound’s boronate ester is optimized for rapid transmetalation in Suzuki couplings due to its steric profile. Similar to methyl 3-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (), this group balances reactivity and air stability .
  • Pinacol Boronates : Compounds like [1-(2-hydroxy-2-methyl-propyl)pyrazol-4-yl]boronic acid pinacol ester () exhibit higher hydrolytic stability but slower coupling kinetics, suited for aqueous-phase reactions .
Positional Isomerism
  • Boronate at Position 4 : The target compound’s boronate at position 4 aligns with 4-cyclopropyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (), where boronate placement dictates regioselectivity in cross-coupling .
  • Alternative Positions : Derivatives with boronates at position 5 (e.g., 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-indole carboxylates, ) show divergent reactivity profiles due to altered conjugation pathways .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The chloro substituent in the target compound increases the pyrazole ring’s electrophilicity, akin to 5-chloro-1-(2-chloroethyl)-3-methyl-1H-pyrazole (), which enhances reactivity toward nucleophiles .
  • Steric Hindrance : The 1,3-dimethyl groups reduce unwanted side reactions, similar to tert-butyl-substituted pyrazoles in , where bulky groups prevent aggregation in catalytic systems .

Pharmacological Potential

Pyrazole-boronate hybrids, such as those in and , are explored as kinase inhibitors or anti-inflammatory agents. The chloro substituent may mimic bioactive motifs in compounds like the pyrano[2,3-c]pyrazol-4-one derivatives (), which exhibit analgesic properties .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Properties Reference
Target Compound 5-Cl, 1,3-Me, 4-(E)-boronate 310.6* High cross-coupling reactivity
1-(Oxetan-3-yl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 1-Oxetan-3-yl, 4-boronate 265.1 Enhanced solubility
Methyl 3-hydroxy-5-(tetramethyl-dioxaborolan-2-yl)benzoate Benzoate, 3-OH, 5-boronate 278.1 Air-stable, conjugation-enabled
5-Chloro-3-methyl-1-phenylpyrano[2,3-c]pyrazol-4-one 5-Cl, pyrano-fused 290.7 Bioactive (analgesic)
[1-(2-Hydroxy-2-methyl-propyl)pyrazol-4-yl]boronic acid pinacol ester Pinacol boronate, hydroxyalkyl 308.2 Hydrolytically stable

*Calculated based on formula C₁₃H₁₉BClN₂O₂.

Biological Activity

5-chloro-1,3-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₃H₁₈BClN₂O₂
  • CAS Number : 2365173-71-1
  • Molecular Weight : 284.75 g/mol

Research indicates that this compound exhibits activity through multiple pathways:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, including PI3Kδ and CSNK2A2. In vitro studies have demonstrated IC₅₀ values in the low micromolar range, indicating effective inhibition at these targets .
  • Antiviral Activity : It has been reported that pyrazole derivatives can possess antiviral properties against β-coronaviruses. The presence of specific substituents enhances their binding affinity to viral proteins .
  • Metabolic Stability : The compound's metabolic stability is enhanced by structural modifications that reduce clearance rates in liver microsomes, which is crucial for maintaining therapeutic levels in vivo .

Biological Activity Data

The following table summarizes key biological activity data for this compound:

Activity Value Notes
IC₅₀ (PI3Kδ)~0.47 µMEffective inhibition observed .
Metabolic StabilityHighImproved compared to other pyrazoles .
SolubilityModerate (~0.47 µg/mL)Affects bioavailability and efficacy .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antiviral Studies : A study demonstrated that derivatives of pyrazole showed significant antiviral activity against coronaviruses. The modifications in the chemical structure were pivotal in enhancing efficacy against viral replication .
  • Kinase Inhibition Profiling : In a series of experiments assessing the inhibitory effects on various kinases, 5-chloro-1,3-dimethyl-pyrazole exhibited notable selectivity towards CSNK2A2 with a significant reduction in activity against off-target kinases .
  • Toxicological Assessments : Toxicity studies indicated that while the compound exhibits potent biological activity, careful consideration must be given to its pharmacokinetic properties to mitigate potential adverse effects during therapeutic use .

Q & A

Q. What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

The compound’s reactivity is governed by its pyrazole core, the electron-withdrawing chloro group (enhancing electrophilicity), and the tetramethyl-1,3,2-dioxaborolane group, which acts as a boronic ester for Suzuki-Miyaura couplings. The (E)-ethenyl linker ensures conjugation, stabilizing transition states during coupling reactions. Steric effects from the 1,3-dimethyl groups may influence regioselectivity .

Q. What synthetic routes are effective for preparing this compound?

A common approach involves:

  • Step 1: Halogenation of a pre-functionalized pyrazole core.
  • Step 2: Introduction of the boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)).
  • Step 3: Stereoselective formation of the (E)-ethenyl group via Heck coupling or Wittig reactions. Solvents like ethanol or methanol are used under reflux, with yields optimized by controlling temperature and catalyst loading .

Q. How should this compound be stored to maintain stability?

The boronic ester is moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF or DMF). Degradation can be monitored via ¹¹B NMR for boron integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR: Assigns substituent positions on the pyrazole ring.
  • ¹¹B NMR: Confirms boronic ester integrity (δ ~30 ppm for dioxaborolanes).
  • HRMS: Validates molecular weight.
  • X-ray crystallography: Resolves stereochemistry of the (E)-ethenyl group (if crystalline) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

  • Catalyst screening: Test Pd(PPh₃)₄, PdCl₂(dtbpf), or SPhos ligands for sterically hindered systems.
  • Solvent/base pairs: Use toluene/Na₂CO₃ for aryl halides or DMF/K₃PO₄ for electron-deficient partners.
  • Temperature: 80–100°C for 12–24 hours. Monitor conversion via TLC or GC-MS. Conflicting yields may arise from competing protodeboronation; mitigate by degassing solvents .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Control variables: Use consistent cell lines (e.g., HEK293 vs. HeLa) and assay formats (luminescence vs. fluorescence).
  • Orthogonal assays: Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Metabolic stability: Assess liver microsome degradation to rule out false negatives .

Q. How do substituent modifications (e.g., chloro vs. fluoro) impact biological activity?

  • Chloro group: Enhances lipophilicity (logP) and membrane permeability but may increase toxicity.
  • Methyl groups: Reduce metabolic oxidation at the pyrazole ring.
  • Boronic ester: Enables prodrug strategies (e.g., targeting serine proteases). SAR studies show chloro substitution at position 5 improves IC₅₀ in kinase inhibition assays by 3-fold compared to unsubstituted analogs .

Q. What computational methods predict this compound’s reactivity in complex matrices?

  • DFT calculations: Model transition states for Suzuki-Miyaura coupling (B3LYP/6-31G* level).
  • Molecular docking: Predict binding to biological targets (e.g., PARP1 or EGFR kinases).
  • MD simulations: Assess boronic ester hydrolysis rates in aqueous environments .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Directing groups: Use transient ligands (e.g., pyridine) to steer C–H activation at position 4.
  • Protecting groups: Temporarily block position 1 with SEM (trimethylsilylethoxymethyl) to functionalize position 3.
  • Microwave-assisted synthesis: Accelerate reactions to reduce side-product formation .

Q. What analytical workflows confirm the (E)-configuration of the ethenyl group?

  • NOESY NMR: Detect spatial proximity between the ethenyl proton and pyrazole methyl groups.
  • UV-Vis spectroscopy: Compare λₘₐₓ with (Z)-isomer (typically redshifted for (E)-isomers).
  • HPLC with chiral columns: Separate enantiomers if asymmetric synthesis is attempted .

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